5-Bromo-5|A-cholestane-3,6-diol 3-Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

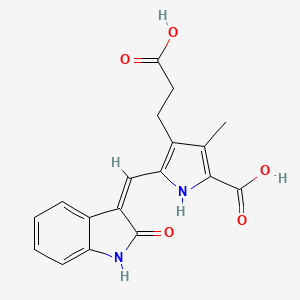

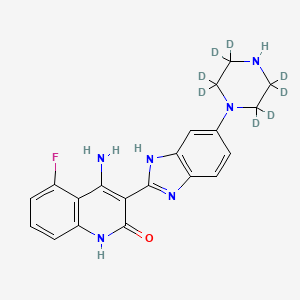

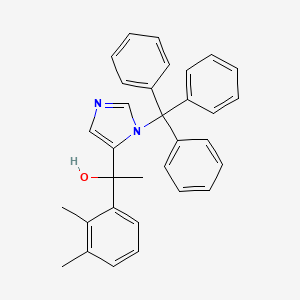

5-Bromo-5|A-cholestane-3,6-diol 3-Acetate is a compound with the molecular formula C29H49BrO3 . It has a molecular weight of 525.6 g/mol . This compound is an intermediate in the production of cholesterol derivatives .

Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups . The IUPAC name is [(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 525.6 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 7 rotatable bonds . The exact mass is 524.28651 g/mol .Applications De Recherche Scientifique

Oxidative Fragmentations and Chemical Transformations

Research into the chemical behavior of compounds closely related to 5-Bromo-5-norcholestane-3,6-diol 3-Acetate, such as 5α- and 5β-hydroxy-B-norcholestan-3β-yl acetates, has revealed intricate oxidative fragmentations and chemical transformations. Oxidations with various reagents lead to complex mixtures and the formation of novel B-nor-derivatives, unsaturated ketones, and lactones. These findings contribute to our understanding of the chemical properties and reactivity of steroidal compounds, potentially influencing the synthesis of novel steroids and their derivatives for various scientific applications (Bjelakovic et al., 2003).

Electrochemical Bromination

The electrochemical bromination of cholest-5-enes offers a method for the selective synthesis of dibromosteroids, highlighting an efficient approach to halogenate steroids. This process not only broadens the toolbox for steroid modification but also paves the way for the development of new materials and molecules with potential biological activities (Milisavljević et al., 2005).

Antimicrobial Activity

The synthesis of brominated triazolo-benzothiazoles demonstrates the potential antimicrobial applications of brominated compounds. Such research indicates the possibility of developing new antimicrobial agents from brominated steroidal structures, offering avenues for the treatment of infectious diseases (Bhagat et al., 2012).

Synthesis and Structural Characterization

The detailed synthesis and crystallographic analysis of related brominated steroidal compounds, such as 5α,6α-Epoxy-7-norcholestan-3β-yl acetate, enrich our understanding of the structural nuances of brominated steroids. This knowledge is crucial for the design and development of new steroids with specific physical, chemical, or biological properties (Andrade et al., 2011).

Novel Syntheses and Applications

Research into the synthesis of sterically crowded tin acenaphthenes and novel steroidal oxazoles and thiazoles highlights the versatility and potential applications of brominated steroids in materials science and medicinal chemistry. These studies showcase the utility of brominated steroids in synthesizing complex molecules, which could have applications ranging from catalysis to drug development (Lechner et al., 2012; Shamsuzzaman et al., 2003).

Propriétés

IUPAC Name |

[(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26,32H,7-17H2,1-6H3/t19-,21-,22+,23?,24+,25+,26-,27-,28-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKSSEORHJPLLF-LBPASEOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@H](C4)OC(=O)C)C)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747222 |

Source

|

| Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-5|A-cholestane-3,6-diol 3-Acetate | |

CAS RN |

1258-35-1 |

Source

|

| Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)